3-(2-Thienyl)propanoic acid
Description
3-(2-Thienyl)propanoic acid (CAS RN: 5928-51-8) is a carboxylic acid derivative featuring a thiophene (2-thienyl) ring attached to the β-carbon of a propanoic acid backbone. Its molecular formula is C₇H₈O₂S, with a molecular weight of 156.20 g/mol and a melting point range of 45–49°C . The thienyl group, a sulfur-containing heterocycle, imparts unique electronic and steric properties, distinguishing it from phenyl or aliphatic analogs. This compound is commercially available for research purposes, with applications in polymer chemistry and materials science .
Properties
IUPAC Name |
3-thiophen-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,3-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPVYTKZYZPIQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351552 | |
| Record name | 3-(2-THIENYL)PROPANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5928-51-8 | |
| Record name | 3-(2-THIENYL)PROPANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Thienyl) propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
3-(2-Thienyl)propanoic acid, also known as 3-(2-thienyl)propionic acid, is a compound that has garnered attention due to its role as an intermediate in the synthesis of Eprosartan, an angiotensin II receptor antagonist used primarily for hypertension treatment. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₇H₈O₂S
- Molecular Weight : 156.2 g/mol
- CAS Number : 5928-51-8
- Appearance : White to beige crystals or needles
This compound acts primarily as a precursor in the synthesis of Eprosartan, which functions by blocking the action of angiotensin II, a potent vasoconstrictor. This action leads to vasodilation and a subsequent decrease in blood pressure. The compound's structure allows it to interact with various biological pathways, potentially influencing other physiological effects beyond its primary use.
Antihypertensive Effects
As an intermediate in the synthesis of Eprosartan, this compound contributes to antihypertensive activity. Eprosartan has been shown to effectively lower blood pressure in patients with hypertension through its antagonistic action on angiotensin II receptors .
Case Studies and Research Findings
- Antimicrobial Screening : A study involving thiophene derivatives indicated that certain structural modifications could enhance antibacterial potency. While not directly involving this compound, these findings suggest that similar compounds may exhibit comparable activities .
- Pharmacokinetics : Research indicates that this compound is well absorbed and has favorable pharmacokinetic properties. It is noted for being a non-substrate for major cytochrome P450 enzymes (CYPs), which suggests a lower likelihood of drug-drug interactions .
Data Table: Biological Activities
Scientific Research Applications
Antihypertensive Agent
3-(2-Thienyl)propanoic acid is a precursor in the synthesis of Eprosartan, which is utilized in managing high blood pressure. Eprosartan functions by blocking the action of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and a decrease in blood pressure. The efficacy of Eprosartan has been well-documented in clinical studies, demonstrating significant reductions in systolic and diastolic blood pressure among hypertensive patients .
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of thiophene derivatives, including this compound. Although specific research on this compound's antimicrobial properties is limited, structural modifications of similar compounds have shown enhanced antibacterial activity. This suggests that further investigation into the antimicrobial effects of this compound could yield promising results .
Case Study 1: Synthesis and Characterization
A detailed synthesis procedure involving the hydrogenation of 3-(2-thienyl)acrylic acid to obtain this compound was reported. The reaction utilized palladium on carbon as a catalyst under hydrogen atmosphere conditions. The resultant compound was characterized using NMR and mass spectrometry, confirming its structure and purity .
Case Study 2: Pharmacokinetics
Research indicates that this compound exhibits favorable pharmacokinetic properties, being well absorbed and not significantly interacting with major cytochrome P450 enzymes. This characteristic suggests a reduced risk of drug-drug interactions, making it a candidate for further pharmacological development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Structural and Physicochemical Comparisons
The following table summarizes key structural features, properties, and applications of 3-(2-Thienyl)propanoic acid and its analogs:
2.3. Physicochemical Property Differences
- Acidity: The thienyl group’s electron-withdrawing nature slightly increases the acidity of this compound compared to phenyl analogs (e.g., 3-phenylpropanoic acid). However, derivatives with -OH or -NH groups (e.g., 3-(3′-hydroxyphenyl)propanoic acid) exhibit stronger acidity due to resonance stabilization of the conjugate base .
- Solubility: The thienyl compound’s moderate lipophilicity (logP ~1.8) contrasts with the higher water solubility of hydroxylated analogs (e.g., 3-(4-hydroxyphenyl)propanoic acid) .
- Thermal Stability: The thienyl derivative’s melting point (45–49°C) is lower than that of aromatic analogs like 3-phenylpropanoic acid (mp ~120°C), reflecting weaker crystal packing due to the heterocyclic ring .
Preparation Methods
Procedure 1: Ambient Pressure Hydrogenation
Procedure 2: High-Pressure Hydrogenation
Comparative Data Table
Mechanistic Insights
The reaction proceeds via adsorption of H₂ on Pd/C, followed by syn-addition across the α,β-unsaturated double bond. The thiophene ring remains intact due to its aromatic stability, ensuring selective reduction of the acrylic acid moiety.
Hydrolysis of Ethyl 2-Carboxy-3-(2-thienyl)propionate
An alternative route involves synthesizing the ethyl ester intermediate, followed by acidic or basic hydrolysis to yield the free carboxylic acid.
Ester Synthesis and Hydrolysis
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Esterification : 3-(2-Thienyl)acrylic acid is esterified using ethanol and H₂SO₄ under reflux.
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Hydrolysis : The ester is treated with strong mineral acids (e.g., H₂SO₄) or bases (e.g., NaOH).
Alternative Synthetic Pathways
Biocatalytic Approaches
Industrial-Scale Considerations
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Catalyst Recycling : Pd/C recovery systems reduce costs in large-scale hydrogenation.
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Solvent Selection : Ethanol and THF are preferred for their balance of solubility and ease of removal.
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Purity Control : Recrystallization from water or ethyl acetate ensures >98% purity, as validated by HPLC.
Challenges and Optimization Opportunities
Q & A
Q. How can researchers assess environmental exposure risks of this compound in biological assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
